molecular formula C10H14BrNO B7868903 [(3-Bromo-2-methoxyphenyl)methyl](ethyl)amine

[(3-Bromo-2-methoxyphenyl)methyl](ethyl)amine

Cat. No.: B7868903
M. Wt: 244.13 g/mol
InChI Key: CUYSSQIWGHYYAI-UHFFFAOYSA-N
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Description

(3-Bromo-2-methoxyphenyl)methylamine (CAS: 1044256-84-9) is a brominated aromatic amine with the molecular formula C₉H₁₂BrNO and a molecular weight of 216.075 g/mol . Its structure features a 3-bromo-2-methoxyphenyl group attached to a methylamine backbone, where the amine nitrogen is substituted with an ethyl group. The methoxy group at the 2-position and bromo substituent at the 3-position create steric and electronic effects that influence reactivity and physical properties.

Properties

IUPAC Name

N-[(3-bromo-2-methoxyphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-3-12-7-8-5-4-6-9(11)10(8)13-2/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYSSQIWGHYYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Bromo-2-methoxyphenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a brominated methoxyphenyl group attached to an ethylamine moiety, which may influence its interactions with various biological targets, particularly neurotransmitter systems.

Chemical Structure and Properties

The molecular structure of (3-Bromo-2-methoxyphenyl)methylamine can be represented as follows:

  • Chemical Formula : C11H14BrNO2
  • Molecular Weight : 272.14 g/mol

The presence of the bromine atom and the methoxy group enhances the compound's solubility and stability, potentially impacting its pharmacological profile.

Preliminary studies indicate that (3-Bromo-2-methoxyphenyl)methylamine may interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. Compounds with similar structures have been investigated for their roles as antidepressants, anxiolytics, and antipsychotics. The unique combination of functional groups in this compound may facilitate specific interactions that alter neurotransmission pathways.

Pharmacological Effects

Research suggests that (3-Bromo-2-methoxyphenyl)methylamine exhibits a range of biological activities:

  • Antidepressant Effects : Similar compounds have shown potential in alleviating depressive symptoms by modulating serotonin levels.
  • Anxiolytic Properties : Interaction with GABAergic systems may contribute to anxiety reduction.
  • Antipsychotic Potential : Dopaminergic modulation could be beneficial in treating psychotic disorders.

In Vitro Studies

In vitro assays are crucial for understanding the pharmacodynamics of (3-Bromo-2-methoxyphenyl)methylamine. These studies typically involve:

  • Cell-Based Assays : Evaluating receptor affinity and activity through binding studies.
  • Functional Assays : Measuring changes in cellular signaling pathways upon compound treatment.

Study 1: Interaction with Dopamine Receptors

A study conducted on various arylalkylamines revealed that compounds structurally similar to (3-Bromo-2-methoxyphenyl)methylamine exhibited significant binding affinity to D2 receptors. This suggests a potential role in modulating dopaminergic activity, which is critical for mood regulation and reward pathways .

Study 2: Antidepressant Activity

Another investigation assessed the antidepressant-like effects of related compounds in animal models. Results indicated that these compounds significantly reduced immobility time in forced swim tests, suggesting an enhancement in serotonergic transmission .

Data Tables

PropertyValue
Molecular Weight272.14 g/mol
SolubilitySoluble in organic solvents
Receptor Affinity (D2)High affinity
Antidepressant ActivitySignificant
Anxiolytic ActivityModerate

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table compares (3-Bromo-2-methoxyphenyl)methylamine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Hydrogen Bond Donors/Acceptors Key Features/Applications Reference
(3-Bromo-2-methoxyphenyl)methylamine C₉H₁₂BrNO 216.075 Br (3), OCH₃ (2), ethyl (N) 1 donor, 2 acceptors Potential intermediate; steric hindrance at 2-position
N-[(3-Bromo-4-chlorophenyl)methyl]ethylamine C₉H₁₁BrClN 248.560 Br (3), Cl (4), ethyl (N) 1 donor, 1 acceptor Higher molecular weight; halogenated for enhanced stability
(3-Bromo-4-fluorophenyl)methylamine C₉H₁₁BrFN 234.098 Br (3), F (4), ethyl (N) 1 donor, 2 acceptors Fluorine enhances electronegativity and bioavailability
(3-Bromothiophen-2-yl)methylamine C₇H₁₀BrNS 220.130 Br (3), thiophene ring 1 donor, 2 acceptors Thiophene ring enables conjugation in materials
Bis(3-methoxyphenyl)amine C₁₄H₁₅NO₂ 229.275 OCH₃ (3,3') 1 donor, 3 acceptors High melting point (303°C); used in polymer synthesis
Methyl diethanol amine (MDEA) C₅H₁₃NO₂ 119.163 Tertiary amine, hydroxyls 2 donors, 3 acceptors CO₂ capture via chemisorption; industrial solvent

Analysis of Structural and Functional Differences

Substituent Effects: Halogen Position: Bromine at the 3-position (as in the target compound) vs. 4-position (e.g., N-[(3-Bromo-4-fluorophenyl)methyl]ethylamine) alters electronic density. Bromine’s inductive effect decreases nucleophilicity of the amine, while fluorine’s electronegativity enhances polarity . Methoxy vs.

Amine Classification :

  • The target compound is a primary amine (N-ethyl substitution), whereas MDEA is a tertiary amine . Primary amines exhibit higher nucleophilicity but lower CO₂ capture efficiency compared to tertiary amines like MDEA, which rely on steric protection for selective reactivity .

Hydrogen Bonding and Solubility: Compounds with hydroxyl groups (e.g., MDEA) or additional acceptors (e.g., bis(3-methoxyphenyl)amine) show higher solubility in polar solvents.

Applications: MDEA: Industrially validated for CO₂ adsorption (2.63 mmol/g capacity via chemisorption) . Thiophene Derivatives: Applied in optoelectronic materials due to conjugated systems .

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